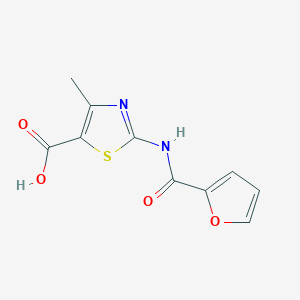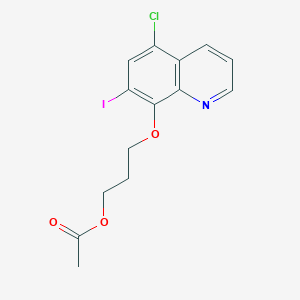
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate is a complex organic compound that features a quinoline core substituted with chlorine and iodine atoms
Métodos De Preparación
The synthesis of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with 3-chloropropanol in the presence of a base to form the ether linkage.
Acetylation: Finally, the hydroxyl group of the propanol moiety is acetylated using acetic anhydride to yield the final product.
Análisis De Reacciones Químicas
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the chlorine or iodine atoms.
Aplicaciones Científicas De Investigación
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mecanismo De Acción
The mechanism of action of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate can be compared with other halogenated quinoline derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: This compound has similar halogen substitutions but lacks the propyl acetate moiety, which may affect its solubility and reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: This derivative has an acetic acid group instead of a propyl acetate group, which may influence its biological activity and chemical stability.
Propiedades
Fórmula molecular |
C14H13ClINO3 |
|---|---|
Peso molecular |
405.61 g/mol |
Nombre IUPAC |
3-(5-chloro-7-iodoquinolin-8-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H13ClINO3/c1-9(18)19-6-3-7-20-14-12(16)8-11(15)10-4-2-5-17-13(10)14/h2,4-5,8H,3,6-7H2,1H3 |
Clave InChI |
YRXHLWMAUAJGFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
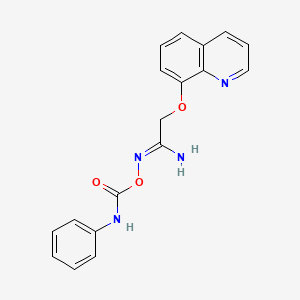
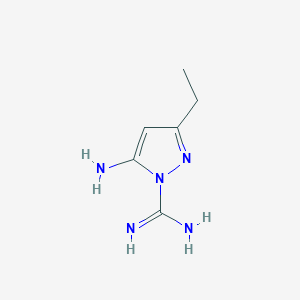
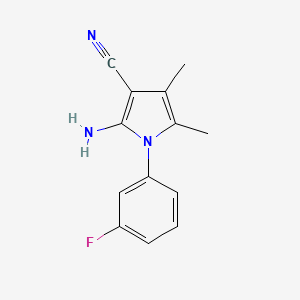
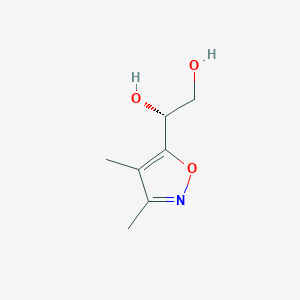
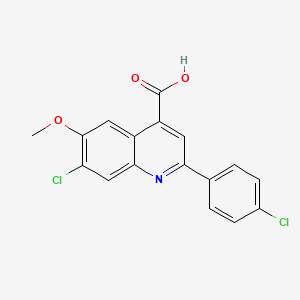

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
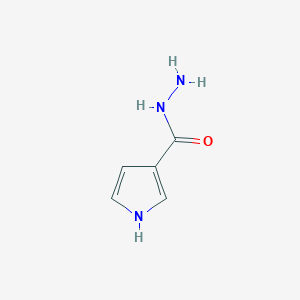

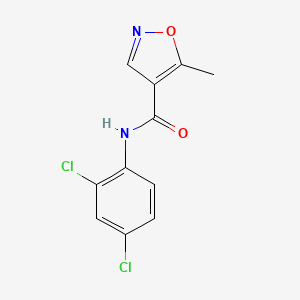
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
